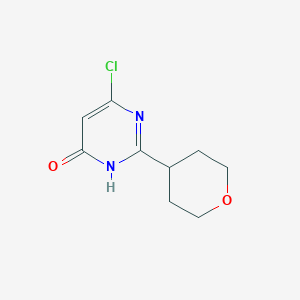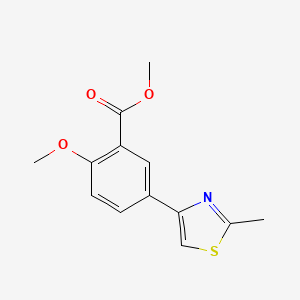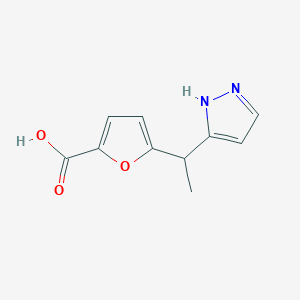![molecular formula C14H9ClN2O2 B11790438 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide CAS No. 1706454-31-0](/img/structure/B11790438.png)
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have gained significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with 3-chlorobenzoic acid under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate for the synthesis of other biologically active compounds.
Industry: The compound is used in the development of new materials with specific biological properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or protein function . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
2-Ethoxy-5-chlorobenzo[d]oxazole: Displays both antibacterial and antifungal activities.
The uniqueness of this compound lies in its broad spectrum of biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
1706454-31-0 |
|---|---|
Formule moléculaire |
C14H9ClN2O2 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18) |
Clé InChI |
BWOGUZLJZKCDDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


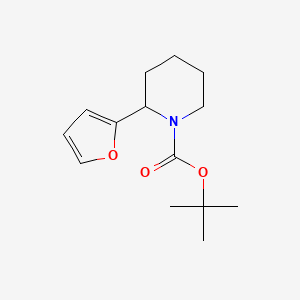

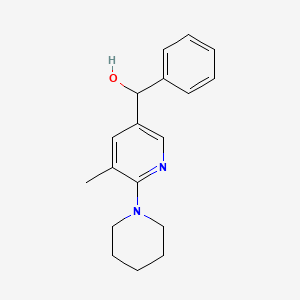
![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)


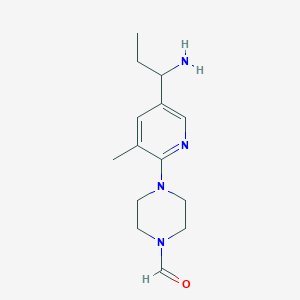
![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
